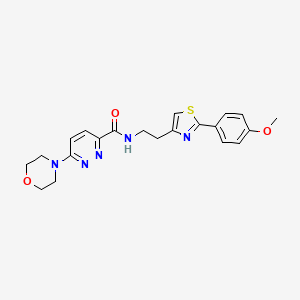
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-morpholinopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-morpholinopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the interaction with the target .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as solubility can influence the action of thiazole derivatives .
生物活性
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-6-morpholinopyridazine-3-carboxamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of Compound A can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O4S |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The compound features a thiazole ring, a morpholine moiety, and a pyridazine core, which are critical for its biological activity.
Compound A exhibits its biological effects through several mechanisms:
- Tubulin Inhibition : Similar to other known tubulin inhibitors, Compound A binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This mechanism is particularly relevant in cancer therapies where microtubule stabilization is crucial for cell division .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. It disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antibacterial properties.
Anticancer Properties
Research has demonstrated that Compound A possesses significant anticancer activity against several cancer cell lines. A study evaluated its antiproliferative effects on human gastric cancer cells (SGC-7901), revealing:
- Inhibition of Cell Proliferation : Compound A exhibited moderate to high antiproliferative activity, with IC50 values in the low micromolar range.
- Cell Cycle Arrest : The compound induced G2/M phase arrest, suggesting a disruption in normal cell cycle progression.
Antimicrobial Properties
In addition to its anticancer effects, Compound A has shown notable antimicrobial activity:
- Bacterial Strains Tested : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Inhibition Zones : Significant inhibition zones were observed in agar diffusion assays, indicating potent antibacterial activity.
Structure-Activity Relationships (SAR)
Understanding the SAR of Compound A is essential for optimizing its efficacy. Modifications at various positions on the thiazole ring and other substituents have been explored:
| Position | Substituent | Effect on Activity |
|---|---|---|
| C-2 | Lipophilic groups | Increased antibacterial activity |
| C-4 | Aromatic substitutions | Enhanced anticancer properties |
These modifications can significantly influence interactions with biological targets and enhance overall potency.
Case Studies
- Tubulin Inhibition Study : An analog of Compound A demonstrated superior potency in inhibiting tubulin polymerization compared to other derivatives within its class. This study highlighted the importance of structural modifications in enhancing therapeutic efficacy.
- Antimicrobial Evaluation : Functionalized nanoparticles incorporating Compound A showed enhanced antibacterial activity due to increased surface area and reactivity, suggesting potential applications in targeted drug delivery systems.
特性
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-28-17-4-2-15(3-5-17)21-23-16(14-30-21)8-9-22-20(27)18-6-7-19(25-24-18)26-10-12-29-13-11-26/h2-7,14H,8-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACYDQLZHPXQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














